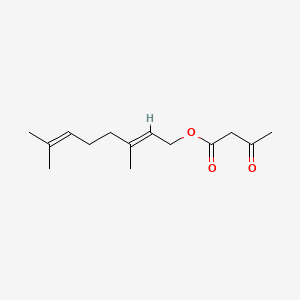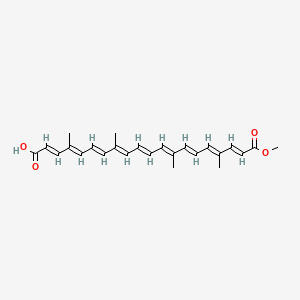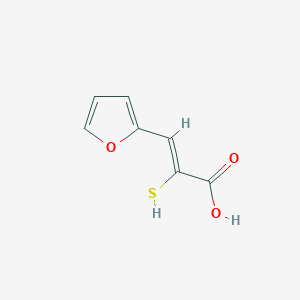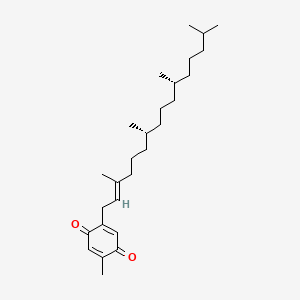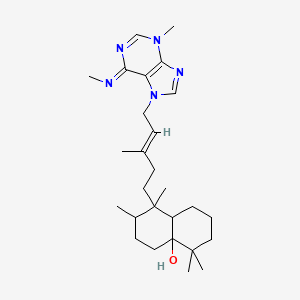
1,2,5,5-Tetramethyl-1-(3-methyl-5-(3-methyl-6-(methylimino)-3,6-dihydro-7H-purin-7-yl)-3-pentenyl)octahydro-4a(2H)-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,5-Tetramethyl-1-(3-methyl-5-(3-methyl-6-(methylimino)-3,6-dihydro-7H-purin-7-yl)-3-pentenyl)octahydro-4a(2H)-naphthalenol is a natural product found in Agelas mauritiana with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Adrenoceptor Activities : Research conducted by Sugihara et al. (1977) involved the synthesis of a series of compounds related to your chemical of interest. These compounds were developed with the aim of finding new bronchodilators with minimal cardiovascular side effects. This research is significant for understanding the potential bronchodilatory activities of similar compounds (Sugihara et al., 1977).
Rigid Catecholamine Derivatives : Another study by Oka et al. (1977) focused on synthesizing rigid derivatives of catecholamine, a class to which your compound might be related. These derivatives were synthesized from related naphthalenone compounds, highlighting the significance of these structures in medicinal chemistry (Oka et al., 1977).
Metal Complexes with Schiff Base : A study by KhiderHussain Al-Daffaay (2022) discussed the use of a related ligand for producing metal ion complexes. This research is crucial for understanding the coordination chemistry and potential catalytic or medicinal applications of such complexes (KhiderHussain Al-Daffaay, 2022).
Chemical Properties and Applications
Conformational Studies : Kamada and Yamamoto (1980) conducted studies on the conformations and ring inversions of similar methyl-substituted naphthalenes. Understanding the conformational dynamics of these compounds is crucial for their application in synthetic and medicinal chemistry (Kamada & Yamamoto, 1980).
Volatile Constituents Analysis : Chen et al. (2010) analyzed volatile constituents of various parts of the longan plant, identifying compounds structurally similar to your chemical of interest. This research provides insights into the natural occurrence and potential uses of such compounds in flavor and fragrance industries (Chen et al., 2010).
Photophysical Properties : Everett et al. (2010) studied the photophysical properties of compounds with a structure related to PRODAN. This type of research is relevant for understanding the luminescent properties of your compound, which can be useful in bioimaging or material sciences (Everett et al., 2010).
Eigenschaften
Molekularformel |
C27H43N5O |
|---|---|
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol |
InChI |
InChI=1S/C27H43N5O/c1-19(12-16-32-18-30-24-22(32)23(28-6)29-17-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17-18,20-21,33H,8-11,13-16H2,1-7H3/b19-12+,28-23? |
InChI-Schlüssel |
YVDWEKJDGYJOJU-VRAKWYDISA-N |
Isomerische SMILES |
CC1CCC2(C(C1(C)CC/C(=C/CN3C=NC4=C3C(=NC)N=CN4C)/C)CCCC2(C)C)O |
SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O |
Kanonische SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=NC)N=CN4C)C)CCCC2(C)C)O |
Synonyme |
agelasimine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




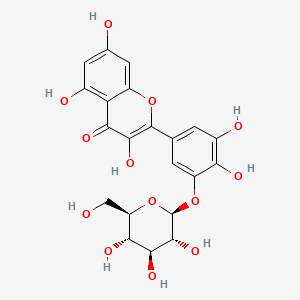
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
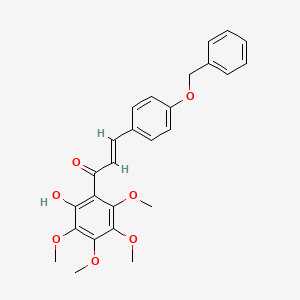
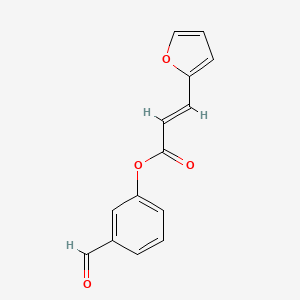
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
